Furfuryl-d5-amine
Description
Furfuryl-d5-amine (CAS [1219799-26-4], molecular weight 102.15) is a deuterated derivative of furfurylamine, where five hydrogen atoms are replaced with deuterium. This compound is classified as a flammable, corrosive liquid and is primarily used in specialized research applications, such as isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry studies. Its high isotopic purity (98 atom % D) ensures minimal interference from non-deuterated analogs in analytical workflows .
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
102.15 g/mol |
IUPAC Name |
dideuterio-(3,4,5-trideuteriofuran-2-yl)methanamine |
InChI |
InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2/i1D,2D,3D,4D2 |
InChI Key |
DDRPCXLAQZKBJP-QUWGTZMWSA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C([2H])([2H])N)[2H] |
Canonical SMILES |
C1=COC(=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfuryl-d5-amine can be synthesized through the reductive amination of furfural-d5. The process involves the reaction of furfural-d5 with ammonia (NH3) and hydrogen (H2) in the presence of a catalyst. Common catalysts used include nickel (Ni) or cobalt (Co) supported on silica (SiO2) or other suitable supports .
Industrial Production Methods
Industrial production of this compound typically follows the same reductive amination route but on a larger scale. The process involves the use of robust catalysts that can withstand industrial conditions and provide high yields. The catalysts are often magnetically recoverable and reusable, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Furfuryl-d5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furfural-d5 or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amines.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: this compound can be oxidized to furfural-d5.
Reduction: Reduction can lead to more saturated amines.
Substitution: Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Furfuryl-d5-amine has numerous applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which furfuryl-d5-amine exerts its effects depends on the specific reaction or application. In reductive amination, the mechanism involves the formation of an imine intermediate, which is subsequently reduced to the amine. The deuterium atoms provide stability and allow for detailed mechanistic studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated Furan Derivatives
Furfuryl-d5-amine belongs to a family of deuterated furan-based compounds. Key comparisons include:
| Compound | CAS Number | Molecular Weight | Purity (Atom % D) | Price (0.1 g) | Hazards |
|---|---|---|---|---|---|
| This compound | [1219799-26-4] | 102.15 | 98% | $650 | Flammable, Corrosive |
| Furfural-d4 | [1219803-80-1] | 100.11 | 98% | $325 | Toxic, Flammable |
| 2-Furoic-d3 Acid | [40073-83-4] | 115.10 | 98% | $260 | Non-hazardous |
Key Differences :
- Applications : this compound’s amine group makes it reactive in coupling reactions, unlike Furfural-d4 (an aldehyde) or 2-Furoic-d3 Acid (a carboxylic acid).
- Hazard Profile: this compound’s corrosivity distinguishes it from the non-hazardous 2-Furoic-d3 Acid .
Substituted Furan-Amines
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine (CAS [626216-00-0])
This compound features a methoxy-substituted phenyl group and a methyl-furan moiety. Unlike this compound, it lacks deuterium but is used as an impurity reference standard in pharmaceutical research. The methoxy groups enhance its solubility in polar solvents, whereas this compound’s deuterium labeling prioritizes isotopic tracing .
(5-Bromofuran-2-yl)methylamine
This brominated and trifluoromethyl-substituted analog exhibits distinct electronic properties due to bromine’s electronegativity and fluorine’s inductive effects. Such substitutions increase molecular weight (334.13 vs. 102.15 for this compound) and alter reactivity, making it more suited for halogen-bonding studies compared to isotopic applications .
Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine
The fluorophenyl group introduces aromatic fluorine, which stabilizes the compound via resonance effects. This contrasts with this compound’s deuterium, which primarily impacts kinetic isotope effects rather than electronic structure. The molecular weight (247.31) and branched alkyl chain also differentiate its pharmacokinetic behavior .
Fluorinated Amines (Non-Deuterated)
Compounds like 5-(4-fluorophenyl)-1H-imidazol-2-amine (CAS [618098-41-2], MW 267.31) highlight the role of fluorine in medicinal chemistry. Fluorine enhances bioavailability and metabolic stability, whereas deuterium in this compound extends the half-life of C-D bonds in metabolic pathways .
Analytical Considerations
Chemical analyses, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), are critical for distinguishing this compound from non-deuterated analogs. Deuterium incorporation shifts retention times and fragmentation patterns, enabling precise identification .
Biological Activity
Furfuryl-d5-amine, a deuterated derivative of furfurylamine, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, antioxidant effects, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound is derived from furfural, a compound commonly used in the synthesis of various furan derivatives. The chemical structure includes an amine functional group that contributes to its biological activity. The presence of deuterium (d5) enhances the stability and tracking of the compound in biological studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives, including this compound. Research indicates that compounds with furan rings exhibit significant activity against various bacterial strains. For instance:
- Activity Against Gram-positive Bacteria : Furan derivatives have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanisms of Action : The antimicrobial action is believed to stem from the ability to disrupt microbial cell membranes and inhibit essential enzymes involved in bacterial growth .
Antioxidant Properties
This compound may also exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity is primarily attributed to the electron-rich furan ring that can scavenge free radicals:
- Scavenging Activity : Studies suggest that furan derivatives can effectively reduce oxidative damage by neutralizing reactive oxygen species (ROS) .
- Cell Protection : In vitro experiments have demonstrated that furan compounds can protect cells from oxidative stress-induced damage, enhancing cell viability under stress conditions .
Case Studies and Research Findings
Several case studies have investigated the biological activities of furan derivatives, providing insights into their potential therapeutic applications:
- Anti-inflammatory Effects : Furan derivatives have been shown to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, which are pivotal in prostaglandin synthesis. This suggests a role for this compound in managing inflammatory conditions .
- Cytotoxicity Studies : Research evaluating cytotoxic effects on cancer cell lines indicates that certain furan derivatives possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
